molecular formula C15H19N2Na3O18P2 B12397120 Uridine diphosphate galuronic acid (trisodium)

Uridine diphosphate galuronic acid (trisodium)

Cat. No.: B12397120
M. Wt: 646.23 g/mol
InChI Key: XXXUNWUNTOMVIG-RAYNMLOKSA-K
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Preparation Methods

Synthetic Routes and Reaction Conditions

Uridine diphosphate galuronic acid (trisodium) can be synthesized through a cascade reaction involving multiple whole cells expressing hyperthermophilic enzymes. This method involves the use of UDP-glucose 6-dehydrogenase and NAD+ as a cofactor to convert UDP-glucose to uridine diphosphate galuronic acid . The reaction conditions typically include a temperature of 30°C and a pH of 7.5 .

Industrial Production Methods

In industrial settings, the production of uridine diphosphate galuronic acid (trisodium) often involves the use of microbial cell factories such as Escherichia coli. These cells are engineered to express the necessary enzymes for the biosynthesis of the compound. The process includes the optimization of enzyme expression levels and the use of coenzyme regeneration systems to enhance yield .

Chemical Reactions Analysis

Types of Reactions

Uridine diphosphate galuronic acid (trisodium) primarily undergoes glucuronidation reactions, where it acts as a glucuronosyl donor. This reaction involves the transfer of the glucuronosyl group to various substrates, including oxygen, nitrogen, sulfur, or carboxyl functional groups .

Common Reagents and Conditions

The glucuronidation reactions typically require the presence of glucuronosyltransferase enzymes and occur under physiological conditions. The major products formed from these reactions are glucuronides, which are more water-soluble and can be easily excreted from the body .

Mechanism of Action

Uridine diphosphate galuronic acid (trisodium) exerts its effects through its role as a glucuronosyl donor in glucuronidation reactions. The compound interacts with glucuronosyltransferase enzymes, facilitating the transfer of the glucuronosyl group to various substrates. This process enhances the solubility and excretion of the substrates, aiding in detoxification and metabolism .

Properties

Molecular Formula

C15H19N2Na3O18P2

Molecular Weight

646.23 g/mol

IUPAC Name

trisodium;(2S,3R,4S,5R,6R)-6-[[[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C15H22N2O18P2.3Na/c18-5-1-2-17(15(26)16-5)12-9(22)6(19)4(32-12)3-31-36(27,28)35-37(29,30)34-14-10(23)7(20)8(21)11(33-14)13(24)25;;;/h1-2,4,6-12,14,19-23H,3H2,(H,24,25)(H,27,28)(H,29,30)(H,16,18,26);;;/q;3*+1/p-3/t4-,6+,7+,8-,9?,10-,11+,12-,14-;;;/m1.../s1

InChI Key

XXXUNWUNTOMVIG-RAYNMLOKSA-K

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2C([C@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)C(=O)[O-])O)O)O)O)O.[Na+].[Na+].[Na+]

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)C(=O)[O-])O)O)O)O)O.[Na+].[Na+].[Na+]

Origin of Product

United States

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